2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 902277-99-0
VCID: VC11881471
InChI: InChI=1S/C24H19FN2O5S/c1-32-18-9-12-21-20(13-18)24(29)22(33(30,31)19-10-7-16(25)8-11-19)14-27(21)15-23(28)26-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,26,28)
SMILES: COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Molecular Formula: C24H19FN2O5S
Molecular Weight: 466.5 g/mol

2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

CAS No.: 902277-99-0

Cat. No.: VC11881471

Molecular Formula: C24H19FN2O5S

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide - 902277-99-0

Specification

CAS No. 902277-99-0
Molecular Formula C24H19FN2O5S
Molecular Weight 466.5 g/mol
IUPAC Name 2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Standard InChI InChI=1S/C24H19FN2O5S/c1-32-18-9-12-21-20(13-18)24(29)22(33(30,31)19-10-7-16(25)8-11-19)14-27(21)15-23(28)26-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,26,28)
Standard InChI Key KTDNBNZSERBPNV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Canonical SMILES COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4

Introduction

2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound belonging to the class of quinoline derivatives. It is characterized by a quinoline core structure with various functional groups, including a sulfonyl group and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Molecular Formula and Weight

  • Molecular Formula: C24H19FN2O5S

  • Molecular Weight: Not explicitly stated in available sources, but can be calculated based on the molecular formula.

Synonyms and Identifiers

  • ChemDiv Compound ID: C655-0024

  • IUPAC Name: 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the quinoline core followed by the introduction of the sulfonyl and acetamide groups. Reaction conditions often require controlled temperatures and specific solvents like dichloromethane or toluene to ensure high yields and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products.

Mechanism of Action

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The sulfonamide moiety may inhibit enzyme activity by mimicking substrate structures, while the presence of fluorine could enhance binding affinity due to its electronegative nature.

Potential Applications

  • Medicinal Chemistry: The compound has potential applications in the development of therapeutic agents, particularly in anti-inflammatory and anticancer research.

  • Biological Interactions: Understanding its interactions with biological targets is crucial for elucidating its therapeutic potential.

Chemical Reactions

The compound can undergo various chemical reactions typical for quinoline derivatives. These reactions highlight its versatility in synthetic organic chemistry and may involve catalysts to facilitate desired transformations.

Chemical Stability

The chemical stability and reactivity are influenced by the presence of functional groups such as the sulfonyl and acetamide moieties. Specific conditions (temperature, solvent choice) are crucial for maintaining stability and achieving desired chemical transformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator